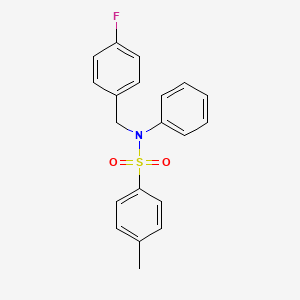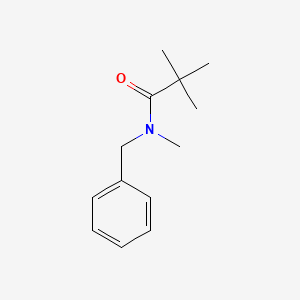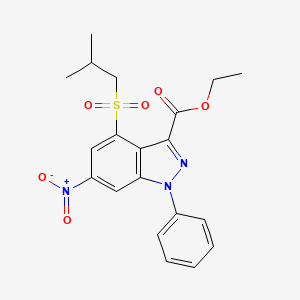![molecular formula C22H21FN2O3S B3607606 N~1~-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3607606.png)
N~1~-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
Vue d'ensemble
Description
N-1-(2,5-dimethylphenyl)-N2-[(4-fluorophenyl)sulfonyl]-N2-phenylglycinamide, commonly known as DFG-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of DFG-10 is not yet fully understood. However, studies have suggested that DFG-10 exerts its effects through the inhibition of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. Additionally, DFG-10 has been shown to modulate the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects
DFG-10 has been shown to have various biochemical and physiological effects. Studies have demonstrated that DFG-10 exhibits anti-inflammatory, anti-oxidant, and anti-tumor properties. Additionally, DFG-10 has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DFG-10 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits low toxicity. However, one limitation of DFG-10 is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the study of DFG-10. One area of interest is the development of DFG-10-based therapies for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of DFG-10 and its effects on various signaling pathways and gene expression. Furthermore, the development of more soluble forms of DFG-10 could improve its potential for use in clinical settings.
In conclusion, DFG-10 is a promising chemical compound that has potential applications in the treatment of various diseases. Its anti-cancer, neuroprotective, and anti-inflammatory properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and its potential limitations.
Applications De Recherche Scientifique
DFG-10 has been studied extensively for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that DFG-10 exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, DFG-10 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, DFG-10 has been studied for its potential use in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(N-(4-fluorophenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-16-8-9-17(2)21(14-16)24-22(26)15-25(19-6-4-3-5-7-19)29(27,28)20-12-10-18(23)11-13-20/h3-14H,15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFHGYYUIPMBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3607528.png)
![3-amino-6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3607536.png)
![3-amino-N-(2-phenylethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3607547.png)
![ethyl 5,5-dimethyl-2-{[3-(4-methyl-1-piperidinyl)propanoyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3607550.png)
![1-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B3607556.png)
![1-({5-bromo-2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B3607566.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3607571.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-methoxyphenyl)-4-methylbenzamide](/img/structure/B3607585.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-methyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3607614.png)


![N~1~-(2-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3607629.png)